molecular formula C33H31NO6 B557882 Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine CAS No. 124504-64-9

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine

Cat. No. B557882
CAS RN: 124504-64-9
M. Wt: 537.6 g/mol
InChI Key: ATSBBCSRXRUCQF-UHFFFAOYSA-N
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Description

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine, also known as Fmoc-CPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. Fmoc-CPBA is a derivative of benzhydrylamine and is widely used as a building block in the synthesis of peptides and other bioactive molecules.

Scientific Research Applications

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine has several scientific research applications, including its use as a building block in the synthesis of peptides and other bioactive molecules. It is also used in the development of new drugs and as a tool for studying protein-protein interactions. Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine has been shown to be effective in the synthesis of cyclic peptides, which are known to have potent biological activities. Furthermore, Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and activity of peptides.

Mechanism of Action

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is a reactive compound that can form covalent bonds with amino acids and other biomolecules. The mechanism of action of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine involves the formation of an ester bond with the carboxyl group of the amino acid. This reaction is reversible, and the resulting product can be further modified to obtain a variety of bioactive molecules.
Biochemical and Physiological Effects:
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine has been shown to have several biochemical and physiological effects. It has been demonstrated to be an effective inhibitor of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism. Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine has also been shown to be an effective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its binding partner, which is involved in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine has several advantages for lab experiments, including its ease of synthesis and versatility as a building block for the synthesis of peptides and other bioactive molecules. However, Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine also has some limitations, including its reactivity towards water and its potential toxicity.

Future Directions

There are several future directions for the research on Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine. One potential direction is the development of new synthetic methods for the production of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine and its derivatives. Another potential direction is the investigation of the biological activity of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine and its derivatives, including their potential as therapeutic agents for various diseases. Finally, further research is needed to understand the mechanism of action of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine and its derivatives, as well as their potential side effects and toxicity.

Synthesis Methods

The synthesis of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine involves the reaction of Fmoc-protected benzhydrylamine with gamma-carboxypropyl bromide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine.

properties

IUPAC Name

4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methoxyphenyl)methyl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31NO6/c1-38-24-16-12-22(13-17-24)32(23-14-18-25(19-15-23)39-20-6-11-31(35)36)34-33(37)40-21-30-28-9-4-2-7-26(28)27-8-3-5-10-29(27)30/h2-5,7-10,12-19,30,32H,6,11,20-21H2,1H3,(H,34,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSBBCSRXRUCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine

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